molecular formula C6H2Cl3I B1295845 1,3,5-Trichloro-2-iodobenzene CAS No. 6324-50-1

1,3,5-Trichloro-2-iodobenzene

Cat. No. B1295845
Key on ui cas rn: 6324-50-1
M. Wt: 307.3 g/mol
InChI Key: XXFFSBRDPQFIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868014B2

Procedure details

Add 1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol), zinc cyanide (345 mg, 2.94 mmol) and tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol) to anhydrous DMF (30 mL). Heat to 85° C. overnight. Cool to room temperature, dilute with toluene, wash with 2 N ammonium hydroxide (3×) and saturated aqueous sodium chloride and concentrate. Purify by silica gel chromatography, eluting with hexanes/dichloromethane to give 2,4,6-trichlorobenzonitrile (850 mg, 84%): 1H NMR (400 MHz, CDCl3) δ 7.76 (s, 1H), 7.65 (s, 1H).
Quantity
1500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
282 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[Cl:10].[CH3:11][N:12](C=O)C>C1(C)C=CC=CC=1.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:3]1[CH:4]=[C:5]([Cl:9])[CH:6]=[C:7]([Cl:8])[C:2]=1[C:11]#[N:12] |f:3.4.5,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
1500 mg
Type
reactant
Smiles
IC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
345 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
282 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
WASH
Type
WASH
Details
wash with 2 N ammonium hydroxide (3×) and saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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